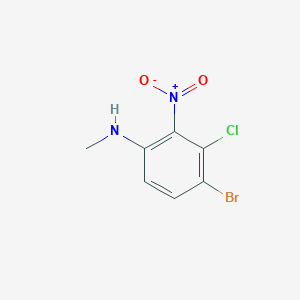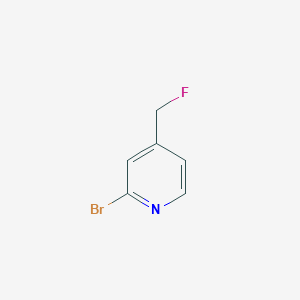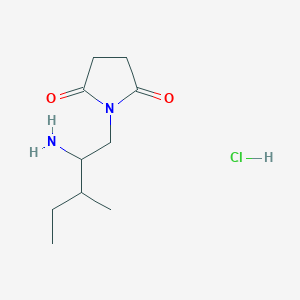
4-bromo-3-chloro-N-methyl-2-nitroaniline
概要
説明
4-Bromo-3-chloro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrClN2O2 It is a derivative of aniline, substituted with bromine, chlorine, a nitro group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline typically involves multiple steps, starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to introduce the nitro group. This is typically done using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
N-Methylation: Finally, the product is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions
4-Bromo-3-chloro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 4-Bromo-3-chloro-N-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-3-chloro-N-methyl-2-nitrobenzoic acid.
科学的研究の応用
4-Bromo-3-chloro-N-methyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a model compound for studying the effects of halogenated anilines on biological systems.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
作用機序
The mechanism of action of 4-bromo-3-chloro-N-methyl-2-nitroaniline depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the chlorine and methyl groups.
3-Chloro-4-nitroaniline: Similar structure but lacks the bromine and methyl groups.
N-Methyl-4-nitroaniline: Similar structure but lacks the bromine and chlorine groups.
Uniqueness
4-Bromo-3-chloro-N-methyl-2-nitroaniline is unique due to the presence of multiple substituents on the aniline ring, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, nitro, and methyl groups provides a distinct set of chemical properties that can be exploited in various applications.
特性
IUPAC Name |
4-bromo-3-chloro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLKWBCLRYCIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)













